2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate
Description
The compound 2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate features a phenoxyethyl ester group linked to a modified 3-oxopiperazine core. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
2-phenoxyethyl 2-[1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12(21)19-17(26)20-8-7-18-16(23)14(20)11-15(22)25-10-9-24-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,18,23)(H,19,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFLAMIZQMCTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)N1CCNC(=O)C1CC(=O)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate typically involves multiple steps, starting with the formation of the piperazine ring. This can be achieved through the cyclization of diethanolamine with phosgene
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazines or acetylcarbamothioyl derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as potential inhibitors or activators of biological pathways.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
When compared to similar compounds, 2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate stands out due to its unique structure and functional groups. Similar compounds may include other piperazine derivatives or compounds with acetylcarbamothioyl groups, but the presence of the phenoxyethyl moiety adds a distinct chemical property.
Comparison with Similar Compounds
Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS 104143-60-4)
2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (BI17596, CAS 1219272-05-5)
- Structure : Substitutes acetylcarbamothioyl with a bromoacetyl group.
- Key Differences : The bromine atom enhances electrophilicity, making it reactive in alkylation reactions. This could render BI17596 more suitable as a covalent inhibitor or intermediate in drug synthesis.
- Applications : Research tool for probing enzyme active sites or synthesizing derivatives .
(Oxolan-2-yl)methyl 2-(1-{[(2E)-3-(furan-2-yl)prop-2-enamido]methanethioyl}-3-oxopiperazin-2-yl)acetate (CAS 1008231-49-9)
- Structure : Features a tetrahydrofuran-derived ester and a furan-containing substituent.
- Key Differences : Increased molecular weight (421.47 g/mol) and polarity due to the oxolane and furan groups. The furan may enhance binding to aromatic receptors.
- Applications: Potential use in targeting microbial or inflammatory pathways .
Methyl 2-[1-({[2-(4-chlorophenyl)acetyl]amino}carbothioyl)-3-oxo-2-piperazinyl]acetate
3-Oxopiperazine Derivatives via Maleimide Recyclization
- Synthesis : highlights the formation of 3-oxopiperazine derivatives using 1,4-binucleophiles. This method could be adapted for synthesizing the target compound by varying substituents .
Data Table: Comparative Analysis of Key Compounds
| Compound Name (CAS) | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | ~450 (estimated) | Phenoxyethyl, acetylcarbamothioyl | Enzyme inhibition, drug discovery |
| Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate | ~270 | Ethyl ester | Synthetic intermediate |
| BI17596 (1219272-05-5) | ~400 | Phenoxyethyl, bromoacetyl | Covalent inhibitors |
| CAS 1008231-49-9 | 421.47 | Oxolane ester, furan | Anti-inflammatory agents |
| Methyl 2-[1-({[2-(4-Cl-Ph)acetyl]...})acetate | 383.85 | Methyl ester, 4-chlorophenyl | Antimicrobial agents |
Research Findings and Implications
- Reactivity : The acetylcarbamothioyl group in the target compound offers unique thio-mediated interactions, distinguishing it from bromoacetyl (reactive) or chlorophenyl (hydrophobic) analogs.
- Solubility and Bioavailability: The phenoxyethyl group likely enhances lipophilicity compared to ethyl or methyl esters, improving cellular uptake but possibly reducing aqueous solubility.
- Safety : Related compounds (e.g., ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate) require stringent handling per safety data sheets, suggesting similar precautions for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
